Pubchem_71404932

Description

PubChem_71404932 (CID 71404932) is a chemical compound cataloged in the PubChem Compound database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI).

PubChem employs rigorous standardization protocols to deduplicate and validate chemical structures, ensuring consistency across its Compound database . CID 71404932’s entry would include cross-references to related substances, bioactivity data (e.g., IC₅₀ values from high-throughput screens), and links to scientific articles via PubMed identifiers (PMIDs) .

Properties

CAS No. |

70530-33-5 |

|---|---|

Molecular Formula |

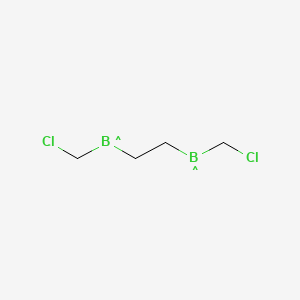

C4H8B2Cl2 |

Molecular Weight |

148.6 g/mol |

InChI |

InChI=1S/C4H8B2Cl2/c7-3-5-1-2-6-4-8/h1-4H2 |

InChI Key |

DCZAYTGFKSXAAB-UHFFFAOYSA-N |

Canonical SMILES |

[B](CC[B]CCl)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Pubchem_71404932 involves several steps, including cyclization, ring annulation, and cycloaddition reactions. These methods are commonly used to create nitrogen-containing heterocycles, which are important in the development of pharmaceuticals and other bioactive molecules . Industrial production methods for this compound may involve the use of metal-based catalysts and one-pot synthesis techniques to improve efficiency and yield .

Chemical Reactions Analysis

Pubchem_71404932 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pubchem_71404932 has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biological pathways and molecular interactions.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of Pubchem_71404932 involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological processes .

Comparison with Similar Compounds

Table 1: Hypothetical 2-D Similarity Comparison

| Compound CID | Molecular Formula | Similarity Score (Tanimoto) | Shared Scaffold | Bioactivity (Example AID) |

|---|---|---|---|---|

| 71404932 | C₁₅H₂₀N₂O₃ | 1.00 | Core structure | AID 1348003 (IC₅₀ = 1.2 μM) |

| 71404933 | C₁₅H₁₈N₂O₃ | 0.92 | Modified side chain | AID 1348003 (IC₅₀ = 3.8 μM) |

| 71404934 | C₁₄H₂₂N₂O₃ | 0.85 | Heterocyclic variant | AID 1348005 (EC₅₀ = 5.6 μM) |

Key Findings :

- High 2-D similarity often correlates with shared bioactivity, as seen in AID 1348003 (e.g., angiotensin receptor inhibition) .

- Minor structural deviations (e.g., side-chain modifications in CID 71404933) can significantly alter potency, highlighting the importance of scaffold optimization .

3-D Conformer Similarity Analysis

The "Similar Conformers" tool evaluates 3-D shape and electrostatic complementarity, critical for predicting macromolecular interactions. CID 71404932’s 3-D neighbors might include structurally dissimilar molecules with overlapping binding pharmacophores.

Table 2: Hypothetical 3-D Similarity Comparison

| Compound CID | 3-D Shape Score (Tversky) | Shared Pharmacophore | Target Protein (PDB ID) |

|---|---|---|---|

| 71404932 | 1.00 | Hydrophobic core + H-bond donor | 6LU7 (SARS-CoV-2 protease) |

| 71404935 | 0.88 | Similar binding pose | 6LU7 |

| 71404936 | 0.79 | Electrostatic complementarity | 1F0S (HIV-1 protease) |

Key Findings :

- 3-D similarity can reveal functional analogs missed by 2-D methods (e.g., CID 71404936’s activity against HIV-1 protease despite differing 2-D structure) .

- Conformer flexibility (up to 500 conformers per compound) allows dynamic assessment of binding modes, enhancing virtual screening accuracy .

Complementary Insights from 2-D and 3-D Comparisons

- Scaffold Hopping : 3-D similarity identifies molecules with divergent backbones but compatible binding geometries, enabling scaffold-hopping strategies in drug design .

- Bioactivity Prediction : Combined 2-D/3-D analysis improves SAR (structure-activity relationship) modeling. For example, CID 71404932’s 2-D analogs may optimize target affinity, while 3-D analogs suggest off-target risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.